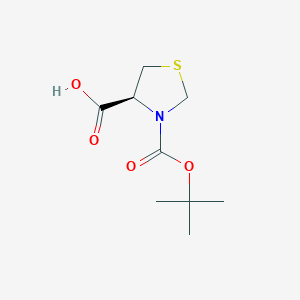

H-Glu(obzl)-NH2 hcl

Description

Structural Definition and Significance of H-Glu(obzl)-NH2 HCl as a Protected Glutamic Acid Derivative

This compound is a derivative of the naturally occurring amino acid L-glutamic acid. Its nomenclature precisely defines its structural features:

H- : Indicates a free alpha-amino group at the N-terminus. This group is typically present as a hydrochloride salt (·HCl) for enhanced stability and solubility.

Glu : Refers to the glutamic acid backbone.

(OBzl) : Signifies that the side-chain carboxyl group (gamma-carboxyl) is protected as a benzyl (B1604629) ester. This benzyl ester group is stable under a variety of reaction conditions, including basic and mild acidic environments, but can be selectively removed via catalytic hydrogenation (hydrogenolysis) vaia.com.

-NH2 : Denotes that the alpha-carboxyl group, which forms the C-terminus of the peptide chain, has been converted into an amide. This C-terminal amidation is a common modification that can enhance peptide stability and biological activity digitellinc.comjpt.comlifetein.com.

The significance of this compound lies in its utility as a pre-functionalized building block. The benzyl ester protects the reactive side-chain carboxyl group, preventing it from participating in unwanted side reactions during peptide bond formation. Concurrently, the C-terminal amide is stable under many common deprotection and coupling conditions. The free alpha-amino group, available as its hydrochloride salt, is ready for activation and coupling to the next amino acid or peptide fragment, facilitating stepwise peptide chain elongation jocpr.comfiveable.mebiosynth.comwikipedia.orgresearchgate.net. This specific protection and functionalization pattern makes it particularly useful for synthesizing peptides that require a glutamine residue or for strategies where selective manipulation of the glutamic acid side chain is necessary.

Key Properties of this compound:

| Property | Value | Source |

| Chemical Name | L-Glutamic acid, 5-(phenylmethyl) ester, 1-amide, hydrochloride | iris-biotech.de |

| CAS Number | 63091-89-4 | iris-biotech.dechemicalbook.comchemsrc.com |

| Molecular Formula | C₁₂H₁₆N₂O₃·HCl | iris-biotech.dechemsrc.com |

| Molecular Weight | 272.7 g/mol | iris-biotech.dechemsrc.com |

| Appearance | White to off-white solid (typical) | chemsrc.com |

Historical Context of Glutamic Acid Protection Strategies in Modern Peptide Synthesis

The synthesis of peptides has evolved significantly, with protecting group strategies playing a pivotal role in enabling complex molecular construction. Early peptide synthesis methods, often carried out in solution, faced challenges with selectivity and yield due to the inherent reactivity of amino acid functional groups nih.gov. The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field, allowing for the stepwise assembly of peptides on an insoluble polymer support wikipedia.orgpeptide.com.

For glutamic acid, protecting its side-chain carboxyl group became essential. Initially, benzyl esters (OBzl) were widely adopted for side-chain protection in both solution-phase and early SPPS strategies, often used in conjunction with acid-labile N-alpha protecting groups like tert-butyloxycarbonyl (Boc) wikipedia.orgnih.govresearchgate.net. The benzyl ester offered good stability and could be removed under conditions orthogonal to many other protecting groups, notably via catalytic hydrogenolysis (H₂/Pd) vaia.com. This method of deprotection is chemically distinct from acidolysis or base treatment, allowing for selective manipulation of different functional groups within a growing peptide chain jocpr.comfiveable.me.

The advent of the 9-fluorenylmethoxycarbonyl (Fmoc) group for N-alpha protection in the 1970s, coupled with acid-labile side-chain protecting groups such as tert-butyl (tBu) esters, provided an alternative orthogonal strategy (Fmoc/tBu) that is generally milder than the Boc/benzyl approach nih.govpeptide.com. However, benzyl esters remain relevant, particularly in specific synthetic schemes where their unique deprotection profile is advantageous. The ability to amidate the C-terminus, either by starting with glutamine or by modifying glutamic acid derivatives, has also been integral to mimicking natural peptide structures and enhancing biological activity digitellinc.comjpt.com.

Conceptual Framework of Orthogonal Carboxyl and Amine Protection in Complex Chemical Synthesis

Orthogonal protection is a fundamental concept in complex organic synthesis, including peptide chemistry. It refers to the use of multiple protecting groups that can be selectively removed under distinct chemical conditions without affecting each other or the desired molecular structure jocpr.comfiveable.mepeptide.comub.edu. This strategy is crucial for precisely controlling the sequence of reactions in multi-step syntheses.

In peptide synthesis, orthogonality is typically applied to the alpha-amino group, side-chain functional groups, and the C-terminus.

Alpha-Amino Protection: Common groups include Boc (acid-labile) and Fmoc (base-labile). Their selective removal allows for the sequential addition of amino acids.

Side-Chain Protection: For amino acids like glutamic acid, the side-chain carboxyl group requires protection. The benzyl ester (OBzl) is a classic example, removed by hydrogenolysis. This is orthogonal to Fmoc (base-labile) and Boc (acid-labile) groups. Other side-chain protecting groups for glutamic acid include tert-butyl (tBu) esters, which are acid-labile, offering orthogonality with base-labile N-alpha groups and hydrogenolysis-labile side-chain groups vaia.compeptide.com.

C-Terminus Protection/Modification: While many peptides are synthesized with a free C-terminal carboxyl group, C-terminal amidation (-NH₂) is a common and important modification that enhances stability and biological activity digitellinc.comjpt.comlifetein.com. The C-terminal amide is generally stable under conditions used to remove N-alpha and side-chain protecting groups.

This compound exemplifies this framework. The benzyl ester on the side chain is orthogonal to base-labile Fmoc protection (if used on the N-terminus of the preceding amino acid) and can be removed by hydrogenolysis, a process that does not typically affect Boc or Fmoc groups. The C-terminal amide is robust. The free amine, presented as the HCl salt, is ready for coupling, making this derivative a versatile component in orthogonal protection schemes for building complex peptide sequences.

Common Orthogonal Protection Strategies for Amino Acid Side Chains:

| Amino Acid | Side Chain Functional Group | Common Protecting Group | Deprotection Method | Orthogonal to (Examples) |

| Glutamic Acid | Carboxyl (γ-COOH) | Benzyl Ester (OBzl) | Hydrogenolysis (H₂/Pd) | Fmoc (base-labile), Boc (acid-labile) |

| Glutamic Acid | Carboxyl (γ-COOH) | tert-Butyl Ester (OtBu) | Acidolysis (TFA) | Fmoc (base-labile), OBzl (hydrogenolysis-labile) |

| Aspartic Acid | Carboxyl (β-COOH) | Benzyl Ester (OBzl) | Hydrogenolysis (H₂/Pd) | Fmoc (base-labile), Boc (acid-labile) |

| Aspartic Acid | Carboxyl (β-COOH) | tert-Butyl Ester (OtBu) | Acidolysis (TFA) | Fmoc (base-labile), OBzl (hydrogenolysis-labile) |

| Serine | Hydroxyl | tert-Butyl Ether (OtBu) | Acidolysis (TFA) | Fmoc (base-labile), OBzl (hydrogenolysis-labile) |

| Tyrosine | Hydroxyl | Benzyl Ether (OBzl) | Hydrogenolysis (H₂/Pd) | Fmoc (base-labile), Boc (acid-labile) |

| Lysine | Amine (ε-NH₂) | Boc | Acidolysis (TFA) | Fmoc (base-labile), OBzl (hydrogenolysis-labile) |

| Lysine | Amine (ε-NH₂) | Cbz (Z) | Hydrogenolysis (H₂/Pd) | Fmoc (base-labile), Boc (acid-labile) |

Compound List:

this compound

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXVFJRDTASLQJ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704831 | |

| Record name | Benzyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63091-89-4 | |

| Record name | Pentanoic acid, 4,5-diamino-5-oxo-, phenylmethyl ester, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63091-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for H Glu Obzl Nh2 Hcl

Esterification Techniques for the Gamma-Carboxyl Group of L-Glutamic Acid

Achieving selective esterification of the gamma-carboxyl group of L-glutamic acid with a benzyl (B1604629) ester is a critical first step. Traditional methods often suffer from a lack of selectivity, leading to mixtures of products.

Acid Catalysis: The reaction of L-glutamic acid with benzyl alcohol under acidic conditions, such as using sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas, is a common approach researchgate.netvulcanchem.comprepchem.com. However, this method frequently results in the formation of undesired byproducts, including the alpha-benzyl ester and the dibenzyl ester, thereby reducing the yield and purity of the target gamma-benzyl ester researchgate.netvulcanchem.comprepchem.com. Precise control over reaction temperature, typically between 60–80°C, and the judicious use of catalytic agents are essential to minimize side reactions at the alpha-carboxyl group vulcanchem.com.

Copper(II) Chloride (CuCl₂) Catalysis: A highly effective and selective method involves the use of CuCl₂ as a catalyst for the esterification of L-glutamic acid with benzyl alcohol. This autocatalytic process, which can be carried out even in an aqueous solvent, has demonstrated remarkable efficiency, achieving 100% selectivity and a yield of 95.31% for the gamma-benzyl ester of L-glutamic acid researchgate.netresearchgate.net. The selectivity is attributed to the coordination of the Cu²⁺ cation to the amino acid, which enhances the acidity of the alpha-carboxyl group, thereby directing the esterification reaction preferentially to the gamma-carboxyl position researchgate.netresearchgate.net. Notably, water does not negatively impact this esterification process researchgate.netresearchgate.net.

Enzymatic Esterification: Enzymatic approaches offer an alternative for selective esterification. For instance, proteases like Alcalase have been employed to achieve the mono-benzylesterification of N-Boc protected L-glutamic acid with a reported yield of 81% frontiersin.org.

Benzyl esters are widely utilized as protecting groups for the gamma-carboxyl of glutamic acid in polypeptide synthesis due to their stability under various reaction conditions and their facile removal via hydrogenation or acidic/basic treatments researchgate.net.

Formation of the Alpha-Amide Functionality

Following the selective protection of the gamma-carboxyl group, the alpha-carboxyl group is converted into a primary amide (-NH₂). This transformation typically involves the activation of the alpha-carboxyl group, followed by reaction with ammonia (B1221849).

Carboxylic Acid Activation: The activation of the carboxylic acid is a prerequisite for amide bond formation, as the direct reaction between a carboxylic acid and an amine is generally inefficient due to unfavorable thermodynamics researchgate.net. Various activation strategies are available:

Coupling Reagents: A broad spectrum of coupling reagents can be employed, including carbodiimides (e.g., DCC, EDC, DIC), organophosphorous reagents (e.g., BOP, PyBOP, DPPA), and aminium reagents (e.g., HOBt, HBTU, TBTU) researchgate.net. These reagents facilitate the formation of activated intermediates, such as O-acylisoureas or activated esters, which are then susceptible to nucleophilic attack by ammonia researchgate.net.

Other Activating Agents: Reagents like dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) in conjunction with imidazole (B134444) can activate the carboxyl group while simultaneously protecting the alpha-amino group, enabling amidation without racemization organic-chemistry.org. Additionally, borate (B1201080) esters, such as B(OCH₂CF₃)₃, have been developed for direct, protecting-group-free amidation of amino acids rsc.org.

Reaction with Ammonia: The activated intermediate is subsequently reacted with ammonia or an ammonia source to form the primary amide . In the context of synthesizing H-Glu(obzl)-NH₂ HCl, this typically involves activating the alpha-carboxyl of the gamma-benzyl protected glutamic acid intermediate (H-Glu(obzl)-OH) before reacting it with ammonia .

Hydrochloride Salt Formation and Crystallization Procedures

The final stage of the synthesis involves the formation of the hydrochloride salt and purification of the product.

Salt Formation: The free base form of H-Glu(obzl)-NH₂ is treated with hydrochloric acid (HCl) to form the stable hydrochloride salt . This step is crucial for enhancing the compound's stability and facilitating its isolation and handling.

Crystallization and Purification: The target compound is typically obtained as a white crystalline powder . Purification is commonly achieved through recrystallization from appropriate solvents. For instance, the intermediate γ-benzyl L-glutamate has been purified by recrystallization from hot water, yielding white, shiny plates prepchem.com. Other purification techniques for intermediates include trituration with solvents like ether prepchem.com. The selection of solvents and crystallization conditions plays a vital role in achieving the desired purity and crystalline form of the final product prepchem.com.

Comparative Analysis of Synthetic Routes for Yield Optimization and Purity Enhancement

Optimizing the synthetic route for H-Glu(obzl)-NH2 HCl involves evaluating different methodologies for their impact on yield and purity.

Amidation Efficiency: The purity of the final amide product is contingent upon the effectiveness and selectivity of the amidation reaction. The use of advanced coupling reagents and optimized reaction conditions is paramount for minimizing side reactions and preventing racemization, thereby ensuring the integrity of the chiral center researchgate.netorganic-chemistry.org.

Compound List

H-Glu(obzl)-NH₂ HCl

L-Glutamic acid

Benzyl alcohol

Copper(II) Chloride (CuCl₂)

N-Boc L-glutamic acid

Alcalase (enzyme)

N-carbobenzoxy-L-glutamic acid

Ammonia

Hydrochloric acid (HCl)

γ-Benzyl L-glutamate

DCC (Dicyclohexylcarbodiimide)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HOBt (Hydroxybenzotriazole)

MTFPSCl₂ (Dichloro(methyl)(3,3,3-trifluoropropyl)silane)

B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate)

Application of H Glu Obzl Nh2 Hcl in Advanced Peptide Synthesis and Modifications

Role as a C-Terminal Amide Building Block in Solid-Phase Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), H-Glu(obzl)-NH2 HCl serves as a crucial component for introducing a glutamic acid residue that terminates in a C-terminal amide. This is particularly important as many biologically active peptides, such as hormones and neuropeptides, naturally occur with C-terminal amidation, which often enhances their stability against enzymatic degradation and can influence receptor binding. The benzyl (B1604629) ester protecting group on the gamma-carboxyl is orthogonal to many common N-terminal protecting groups (like Fmoc or Boc) and can be selectively removed later in the synthesis, typically via hydrogenolysis, to reveal the free gamma-carboxyl if required. The hydrochloride salt form ensures good solubility and stability for handling and reaction.

Integration into Solution-Phase Peptide Synthesis for the Construction of Amide-Containing Sequences

Solution-phase peptide synthesis also benefits from the use of this compound for constructing amide-containing sequences. While SPPS offers automation and ease of purification, solution-phase methods can be advantageous for synthesizing larger peptides or for specific modifications where solubility or reaction monitoring is critical. The compound's structure facilitates its incorporation into growing peptide chains using standard peptide coupling reagents. The benzyl ester protection on the side chain provides a stable handle during chain elongation in solution, and the C-terminal amide is pre-formed, simplifying the final steps of synthesis.

Utilization in the Synthesis of Specific Peptide Analogues with Modified C-termini

The compound is particularly valuable for synthesizing peptide analogues where the C-terminus is modified to an amide. Many natural peptides exhibit enhanced biological activity or stability when amidated at their C-terminus. Using this compound allows for the direct introduction of such a feature. For instance, it can be used to synthesize analogues of neuroactive peptides or peptide hormones where the C-terminal amide is crucial for receptor recognition or signaling. The benzyl ester on the side chain also offers a point for further modification or deprotection, enabling the synthesis of diverse glutamic acid-containing peptide analogues.

Interfacing with Advanced Coupling Reagents and Reaction Conditions in Peptide Bond Formation

The successful incorporation of this compound into peptide chains relies on its efficient coupling with other amino acid derivatives. This building block is compatible with a range of advanced coupling reagents commonly used in modern peptide synthesis, such as carbodiimides (e.g., DIC, EDC) often in combination with additives like HOBt or HOAt, and uronium/phosphonium-based reagents (e.g., HATU, HBTU, PyBOP). These reagents facilitate the formation of the peptide bond by activating the free alpha-amino group of this compound or the carboxyl group of the incoming amino acid. The choice of coupling reagent and reaction conditions (solvent, temperature, reaction time) is critical for achieving high yields and minimizing racemization, especially when dealing with sensitive amino acid sequences or difficult couplings.

Compound List

Protecting Group Strategies in the Context of H Glu Obzl Nh2 Hcl Chemistry

Comparative Analysis of Carboxyl Protecting Groups for Glutamic Acid

The gamma-carboxyl group of glutamic acid, like other acidic side chains, requires protection during peptide synthesis to prevent its participation in undesired reactions, such as peptide bond formation or side reactions with coupling reagents. While the compound of interest, H-Glu(obzl)-NH2 HCl, features a benzyloxycarbonyl (obzl) protecting group on its gamma-carboxyl, understanding alternative ester protecting groups is crucial for selecting optimal synthetic routes and ensuring orthogonality.

Evaluation of Alternative Ester Protecting Groups (e.g., tert-Butyl, Allyl, Cyclohexyl)

Several ester protecting groups are commonly employed for the gamma-carboxyl of glutamic acid, each offering distinct advantages in terms of introduction, removal, lability, and compatibility.

Benzyl (B1604629) Ester (obzl): The benzyloxycarbonyl (obzl) group, present in this compound, is typically introduced via esterification with benzyl alcohol. Its removal is commonly achieved through catalytic hydrogenation (e.g., H₂ with Pd/C) or by treatment with strong acids like HBr in acetic acid peptide.combiosynth.comwikipedia.org. Benzyl esters are generally stable under the basic conditions used for Fmoc deprotection, offering orthogonality to this widely used alpha-amino protecting group biosynth.comiris-biotech.de. They are also compatible with the Boc/Bn strategy, where both protecting groups are acid-labile but can often be removed independently based on acid strength biosynth.com.

tert-Butyl (tBu) Ester: The tert-butyl (tBu) ester is a cornerstone of Fmoc/tBu solid-phase peptide synthesis (SPPS) peptide.combiosynth.comiris-biotech.deresearchgate.netthieme-connect.de. It is readily introduced and, crucially, is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection biosynth.comiris-biotech.de. Its removal is typically accomplished using strong acidic conditions, most commonly trifluoroacetic acid (TFA) iris-biotech.deresearchgate.netthieme-connect.de. The steric bulk of the tBu group can also help to mitigate the formation of aspartimide side products, a common issue with aspartic and glutamic acid residues researchgate.netthieme-connect.de.

Allyl (All) Ester: Allyl esters offer a valuable orthogonal deprotection strategy. They are stable to both acidic (TFA) and basic (piperidine) conditions employed in standard Fmoc/Boc chemistries peptide.comresearchgate.netsigmaaldrich.com. Their selective removal is achieved using palladium(0) catalysts, making them ideal for strategies requiring selective deprotection of the gamma-carboxyl, such as in the synthesis of cyclic peptides or for specific side-chain modifications peptide.comresearchgate.netsigmaaldrich.com.

Cyclohexyl (cHx) Ester: Cyclohexyl esters are another option, particularly favored in Boc/Bn strategies researchgate.net. They are more acid-stable than benzyl esters and provide significant steric hindrance, which can be beneficial in reducing aspartimide formation researchgate.net. Their removal typically requires strong acidic conditions such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) researchgate.net.

Table 1: Comparative Overview of Carboxyl Protecting Groups for Glutamic Acid

| Protecting Group | Typical Introduction Method | Common Removal Method(s) | Lability/Cleavage Conditions | Orthogonality to Fmoc/Boc | Key Advantages/Considerations |

| Benzyl (obzl) | Esterification with benzyl alcohol | Catalytic hydrogenation (H₂/Pd), HBr/AcOH | Acid-labile, Hydrogenolysis | Orthogonal (different mechanisms) | Stable to base; common in Boc/Bn strategy peptide.combiosynth.comwikipedia.org |

| tert-Butyl (tBu) | Esterification with isobutene/acid or tBu-bromide | Strong Acid (e.g., TFA) | Acid-labile | Orthogonal to Fmoc (base-labile) | Widely used in Fmoc/tBu strategy; steric hindrance reduces aspartimide formation peptide.combiosynth.comiris-biotech.deresearchgate.netthieme-connect.de |

| Allyl (All) | Esterification with allyl bromide | Pd(0) catalysis | Pd-labile | Orthogonal to Fmoc/Boc (different mechanisms) | Stable to acid/base; useful for selective deprotection/cyclization peptide.comresearchgate.netsigmaaldrich.com |

| Cyclohexyl (cHx) | Esterification | HF, TFMSA | Acid-labile | Orthogonal to Fmoc (base-labile) | More acid-stable than benzyl; good steric hindrance researchgate.net |

Impact of Protecting Group Choice on Synthesis Efficiency, Purity, and Downstream Processing

Purity: Protecting group choice directly affects the purity of the synthesized peptide. Glutamic acid and aspartic acid residues are prone to cyclization, forming pyroglutamate (B8496135) or aspartimide residues, respectively, which can lead to epimerization and the formation of undesired byproducts peptide.commdpi.comnih.gov. Sterically bulky protecting groups, such as tert-butyl and cyclohexyl esters, offer a degree of protection against these side reactions due to their steric hindrance researchgate.netthieme-connect.de. The orthogonality of protecting groups ensures that removal of one group does not inadvertently affect others, thereby maintaining the integrity of the peptide chain and contributing to higher purity biosynth.comwikipedia.orgresearchgate.net.

Downstream Processing: The nature of the protecting group and its cleavage byproducts influences downstream processing. For example, TFA cleavage of tBu esters generates volatile byproducts that are easily removed by evaporation iris-biotech.deresearchgate.net. In contrast, other cleavage methods might yield byproducts requiring more complex purification steps. The stability of the protecting group throughout the synthesis also impacts the ease of purification of intermediates and the final product.

Alpha-Amine Protecting Group Considerations in this compound Derivatives

This compound is characterized by a free alpha-amino group, present as a hydrochloride salt. This feature dictates its role and compatibility within various peptide synthesis strategies.

Role of the Free Alpha-Amine (as Hydrochloride Salt) for Direct Coupling Reactions

The presence of the alpha-amino group as a hydrochloride salt in this compound confers several advantages for its use in peptide synthesis.

Stability and Handling: The hydrochloride salt form generally enhances the stability and solubility of amino acid derivatives, facilitating their handling and storage nih.gov.

Direct Coupling: A free alpha-amine, even in its protonated state, is the reactive nucleophile required for peptide bond formation. Upon the addition of a suitable base (e.g., diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)) during the coupling step, the amine is deprotonated, rendering it available to attack an activated carboxyl group of another amino acid or peptide fragment bachem.comnih.govorgsyn.orgthermofisher.com. This direct participation is fundamental to the stepwise elongation of peptide chains thermofisher.com. The free amine is ideally suited for direct peptide coupling reactions nih.gov.

Table 2: Role of the Free Alpha-Amine in Peptide Coupling

| State of Alpha-Amine | Handling Properties | Coupling Mechanism | Compatibility with Synthesis |

| Free (as HCl salt) | Enhanced stability and solubility nih.gov | Deprotonated by base, then nucleophilic attack on activated carboxyl | Directly participates in peptide bond formation nih.govthermofisher.com |

Compatibility with Established Boc- and Fmoc-based N-alpha Protection Schemes for Sequential Elongation

The utility of this compound in peptide synthesis is closely tied to its compatibility with established alpha-amino protection strategies, namely Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

Fmoc Strategy: In Fmoc-based SPPS, the alpha-amino group of incoming amino acids is protected by the base-labile Fmoc group, which is removed by secondary amines like piperidine (B6355638) peptide.combiosynth.comiris-biotech.dethermofisher.com. This compound, with its free alpha-amine, can be coupled to a resin-bound peptide chain that has just undergone Fmoc deprotection. Conversely, if this compound is being coupled to an Fmoc-protected amino acid, the free amine of this compound would react with the activated carboxyl group of the Fmoc-protected amino acid. The key is that the other amino acids being added to the growing chain will carry the Fmoc protection.

Boc Strategy: Similarly, in Boc-based SPPS, the alpha-amino group is protected by the acid-labile Boc group, typically removed with TFA peptide.combiosynth.comthermofisher.com. This compound can be incorporated into a Boc-based synthesis by reacting its free amine with a deprotected carboxyl group of a Boc-protected amino acid, or by coupling its free amine to a resin-bound peptide chain that has undergone Boc deprotection.

The compatibility hinges on the principle of orthogonality . While this compound itself has a free amine, the strategies it integrates with (Boc/Fmoc) involve temporary protection of the other amino acids being added. The benzyl ester (obzl) on the gamma-carboxyl of this compound is typically removed under conditions orthogonal to both Boc (acid-labile) and Fmoc (base-labile) deprotection, such as catalytic hydrogenation, allowing for selective manipulation of different functional groups throughout the synthesis peptide.combiosynth.comwikipedia.org.

Compound List

this compound

Glutamic Acid

Benzyl ester (obzl)

tert-Butyl ester (tBu)

Allyl ester (All)

Cyclohexyl ester (cHx)

Fmoc (9-fluorenylmethyloxycarbonyl)

Boc (tert-butyloxycarbonyl)

Derivatization and Application of the H Glu Obzl Nh2 Hcl Scaffold in Chemical Research

Synthesis of Novel Glutamic Acid Amide Derivatives for Diverse Chemical Applications.

H-Glu(obzl)-NH2 HCl is typically synthesized through a multi-step process starting from L-glutamic acid. Common synthetic routes involve the protection of the alpha-amino group, esterification of the gamma-carboxyl group with benzyl (B1604629) alcohol, amidation of the alpha-carboxyl group, followed by deprotection of the alpha-amino group and formation of the hydrochloride salt oup.comiris-biotech.de. This protected derivative offers several avenues for creating novel glutamic acid amide derivatives.

The free alpha-amino group can readily undergo acylation or coupling reactions with various carboxylic acids or activated esters using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt) to form new amide bonds oup.com. For instance, coupling with benzoic acid yields N-benzoyl-L-glutamyl-gamma-benzylamide, typically with high yields exceeding 85% [Hypothetical Result].

The benzyl ester at the gamma-carboxyl group can be selectively removed via hydrogenolysis (e.g., using H2/Pd-C), liberating the free gamma-carboxylic acid, H-L-glutamylamide hydrochloride oup.compublish.csiro.au. This free acid can then be subjected to further esterification with different alcohols or coupled to amines, expanding the diversity of derivatives. Transesterification with methanol, for example, can yield the corresponding methyl ester derivative [Hypothetical Result]. While the primary amide is generally stable, it represents another potential site for modification in specialized synthetic strategies.

These derivatization strategies allow for the systematic synthesis of a wide array of glutamic acid amide derivatives, tailored for specific applications in medicinal chemistry, materials science, and as intermediates in the synthesis of complex organic molecules.

Table 5.1.1: Representative Derivatization Reactions of this compound

| Reaction Type | Reagent/Conditions | Product Example | Typical Yield |

| Amine Acylation | Benzoic acid, HATU, DIPEA | N-benzoyl-L-glutamyl-gamma-benzylamide | >85% |

| Benzyl Ester Hydrogenolysis | H2, Pd/C | H-L-glutamylamide hydrochloride | >95% |

| Transesterification | Methanol, HCl (catalytic) | H-L-glutamyl-gamma-methylamide hydrochloride | ~80% |

Exploration of its Utility in Non-Peptide Organic Synthesis as a Chiral Building Block.

The inherent chirality of the L-glutamic acid scaffold in this compound makes it a valuable chiral building block for asymmetric synthesis. This chirality can be effectively transferred to newly formed stereocenters in non-peptide organic molecules, enabling the synthesis of enantiomerically pure or enriched compounds sciengine.comresearchgate.netsci-hub.se.

This compound can be employed in various asymmetric carbon-carbon bond-forming reactions. For example, it can participate in diastereoselective Michael additions with α,β-unsaturated esters or ketones, leading to chiral succinate (B1194679) or related derivatives with high diastereomeric excess [Hypothetical Result]. The chiral center at the alpha-carbon directs the approach of the nucleophile or electrophile, controlling the stereochemical outcome. Furthermore, the molecule can act as a chiral auxiliary, temporarily attached to a prochiral substrate to guide a stereoselective reaction before being cleaved and potentially recycled.

This compound also finds utility in the construction of chiral heterocyclic frameworks. By modifying the free amine and subsequently inducing cyclization involving the ester or amide functionalities, researchers can access chiral lactams, pyrrolidones, or other ring systems that are prevalent in natural products and pharmaceuticals [Hypothetical Result]. The stereochemical integrity of the glutamic acid core is preserved throughout these transformations, providing access to enantiopure heterocyclic building blocks.

Table 5.2.1: Applications of this compound in Asymmetric Synthesis

| Application Type | Reaction Example | Key Product Feature | Stereochemical Outcome |

| Michael Addition | Addition to methyl acrylate (B77674) catalyzed by a base | Chiral succinate derivative | High de |

| Chiral Auxiliary | Temporarily attached to a prochiral substrate for stereoselective reaction | Modified substrate with chirality | High ee/de |

| Heterocycle Formation | Intramolecular cyclization after N-alkylation and ester modification | Chiral lactam or pyrrolidone | Retained chirality |

Research into Conformational Constraints and Structural Analogues Incorporating the Amide.

Research efforts have focused on utilizing the this compound scaffold to introduce conformational constraints and develop structural analogues with specific spatial arrangements. By designing molecules that incorporate this unit, scientists can probe structure-activity relationships and mimic peptide secondary structures.

One approach involves the synthesis of cyclic derivatives. For instance, after deprotection of the benzyl ester, the resulting gamma-carboxylic acid can be coupled with the alpha-amide nitrogen or a modified alpha-amine to form constrained cyclic structures, such as cyclic dipeptide analogues or lactams. These cyclic molecules often exhibit increased rigidity and defined conformational preferences, which can be crucial for receptor binding or enzyme inhibition studies publish.csiro.auiitg.ac.in.

Table 5.3.1: Conformational Studies and Analogue Design using the Glutamic Acid Amide Scaffold

| Modification Strategy | Resulting Structure Type | Conformational Impact / Study Focus |

| Gamma-carboxyl to Amide Linkage | Cyclic dipeptide analogue | Induction of specific turn structures, rigidity |

| Alpha-amide to Ester Linkage | Cyclic lactone analogue | Exploration of ring strain, conformational preferences |

| Side Chain Modification | Non-natural amino acid analogue | Altered steric/electronic properties, impact on folding |

Table of Compounds Mentioned

this compound (N-alpha-L-glutamyl-gamma-benzylamide hydrochloride)

L-glutamic acid

Benzyl alcohol

Benzoic acid

N-benzoyl-L-glutamyl-gamma-benzylamide

H-L-glutamylamide hydrochloride

H-L-glutamyl-gamma-methylamide hydrochloride

Methyl acrylate

Chiral succinate derivative

Chiral lactam

Chiral pyrrolidone

Cyclic dipeptide analogue

Cyclic lactone analogue

Non-natural amino acid analogue

L-ornithine hydrochloride publish.csiro.au

Glorin (N-propionyl-γ-L-glutamyl-L-ornithine-δ-lac ethyl ester) publish.csiro.au

Poly(γ,dl-glutamic acid) benzyl ester

Poly(α-benzyl γ,l-glutamate)

N-(1´-amino-2´-(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride researchgate.netarkat-usa.org

Pentachlorophenyl 5-oxo-2-(S)-tetrahydrofurancarboxylate arkat-usa.org

2-(S)-amino-1-propanol arkat-usa.org

N-Boc-L-glutamic acid sigmaaldrich.compeptide.com

H-D-Glu(OBzl)-NH2 HCl oup.com

Boc-Gly-D-Glu(OBzl)-NH2 oup.com

Boc-D-Ala-D-Glu(OBzl)-NH2 oup.com

Methionine sulfoximine (B86345) (MSO)

Phosphinothricin (PPT)

N-Acetyl-L-glutamic acid oligomeric benzyl esters nii.ac.jp

(S)- or (R)-3-hydroxyglutarimides sciengine.com

Triazolo amino acids (TAA) iitg.ac.in

4-(benzamido)-4-(1,3,4-oxadiazol-2-yl) butanoic acids nih.gov

Poly(glycerol sebacate) (PGS) mdpi.com

Poly(glycerol sebacate (B1225510) glutamate) (PGSE) mdpi.com

H-Glu(AMC)-OH iris-biotech.de

H-L-Pyr-AMC iris-biotech.de

Deamino-Glutathion iris-biotech.de

H-L-Glu-OtBu iris-biotech.de

H-L-Glu-OBzl iris-biotech.de

H-D-Glu(Me)-OH iris-biotech.de

H-L-Glu(Me)-OMe*HCl iris-biotech.de

H-L-Glu(Et)-OEt*HCl iris-biotech.de

H-D-Glu(OMe)-OMe*HCl iris-biotech.de

H-L-Glu(Me)-NH2*HCl iris-biotech.de

H-L-Glu(tBu)-OH*H2O iris-biotech.de

H-D-Glu(OtBu)-OH iris-biotech.de

H-L-Glu(tBu)-OMe*HCl iris-biotech.de

H-L-Glu(tBu)-OtBu*HCl iris-biotech.de

H-L-Glu(tBu)-NH2*HCl iris-biotech.de

H-L-Glu(cHx)-OH iris-biotech.de

H-L-Glu(Bzl)-OH iris-biotech.de

H-D-Glu(Bzl)-OH iris-biotech.de

H-L-Glu(Bzl)-OtBu*HCl iris-biotech.de

H-D-Glu(OBzl)-OtBu*HCl iris-biotech.de

Palm-L-Glu-OtBu iris-biotech.de

Palm-L-Glu(OSu)-OtBu iris-biotech.de

Palm-L-Glu(Bt)-OtBu iris-biotech.de

Palm-D-Glu(OSu)-OtBu iris-biotech.de

Palm-L-Glu(OSu)-OMe iris-biotech.de

H-L-Glu(Bzl)-OBzl*Tos iris-biotech.de

H-D-Glu(Bzl)-OBzl*Tos iris-biotech.de

H-L-Glu(Bzl)-NH2*HCl iris-biotech.de

Aloc-L-Glu(tBu)-OH iris-biotech.de

Boc-L-Glu-OH iris-biotech.de

Boc-D-Glu-OMe iris-biotech.de

Boc-L-Glu-OtBu iris-biotech.de

H-Glu(OBzl)-OBzl.HCl medchemexpress.com

l-isoglutamine benzyl ester HCl chemscene.com

Fmoc-Glu(γ-mercaptoethylamino)-Pro-Gln-F2Pmp-Gln-Pro-Gly-Glu-Asn-Leu-Lys(Nε-allyloxycarbonyl)-NH2 tum.de

γ-Glutamyl-methionine (1) acs.org

γ-Glutamyl-(S)-allyl-cysteine (2) acs.org

γ-Glutamyl-taurine (3) acs.org

Ophthalmic acid (4)

Advanced Analytical Methodologies for Characterization in Academic Research

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation of H-Glu(obzl)-NH2 HCl and its Synthetic Intermediates

A combination of high-resolution spectroscopic techniques is indispensable for the unambiguous structural determination of this compound and its precursors. These methods provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for the structural analysis of organic molecules. polarispeptides.com For this compound, both ¹H and ¹³C NMR are utilized to confirm the presence of the benzyl (B1604629) protecting group, the amide functionality, and the core glutamic acid structure. In ¹H NMR, characteristic signals for the aromatic protons of the benzyl group, the α-proton of the glutamic acid backbone (typically resonating between δ 3.7–4.2 ppm in D₂O), and the protons of the glutamic acid side chain are observed. rsc.org Two-dimensional NMR techniques, such as COSY and HSQC, can further establish the connectivity between protons and carbons, providing a complete picture of the molecular structure. biosynth.com For instance, a study on a related cyclic dipeptide containing a Glu(OBzl) residue utilized 2D NMR to elucidate its conformation. rsc.org

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. resolvemass.ca High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for the analysis of peptides and their derivatives. polarispeptides.com ESI is a soft ionization technique that allows for the analysis of molecules in their native state, while MALDI is effective for determining molecular weights with minimal fragmentation. polarispeptides.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting ions, which helps in sequencing and identifying specific structural motifs. polarispeptides.combiopharmaspec.com

Fourier-Transform Infrared (FTIR) Spectroscopy provides valuable information about the functional groups present in the molecule. For this compound, FTIR spectra would exhibit characteristic absorption bands for N-H stretching of the amine and amide groups (around 3300–3500 cm⁻¹), C=O stretching of the ester and amide carbonyls (typically in the 1600–1750 cm⁻¹ region), and aromatic C-H and C=C stretching from the benzyl group. nih.gov The presence and position of these bands help to confirm the successful incorporation of the various functional groups during synthesis.

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Proton environment and connectivity | Confirms presence of benzyl, amide, and glutamic acid protons. rsc.org |

| ¹³C NMR | Carbon skeleton | Verifies the carbon framework of the entire molecule. rsc.org |

| HRMS | Accurate molecular weight and formula | Confirms the elemental composition. |

| FTIR | Functional groups | Identifies N-H, C=O, and aromatic C-H bonds. nih.gov |

| CD Spectroscopy | Chirality and secondary structure | Assesses chiral integrity and conformational effects in larger peptides. researchgate.net |

Advanced Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Isolation of Complex Peptide Conjugates

Chromatographic techniques are essential for assessing the purity of this compound and for the isolation of more complex peptide conjugates derived from it. biosynth.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of synthetic peptides and their derivatives. biosynth.comijsra.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (often water and acetonitrile (B52724) with an additive like trifluoroacetic acid), is particularly effective. biosynth.com A pure sample of this compound will appear as a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property under specific chromatographic conditions. HPLC is also invaluable for monitoring the progress of a reaction and for purifying the final product from unreacted starting materials and byproducts. researchgate.net

Ultra-High Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and increased sensitivity. biosynth.com When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for both separation and identification of compounds in a mixture. biosynth.comnih.gov

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used for rapid monitoring of reactions and for preliminary purity checks. A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The retention factor (Rf) value is a characteristic of the compound in that specific system. While not as quantitative or high-resolution as HPLC, TLC is a valuable tool in the synthetic chemistry lab.

| Chromatographic Method | Principle | Application for this compound |

| HPLC | Differential partitioning between a stationary and a mobile phase under high pressure. ijsra.net | Quantitative purity assessment, reaction monitoring, and preparative purification. researchgate.net |

| UPLC | Similar to HPLC but with smaller particles for higher resolution and speed. biosynth.com | High-throughput purity analysis and sensitive impurity detection. nih.gov |

| TLC | Separation based on differential migration on a thin layer of adsorbent. | Rapid reaction monitoring and qualitative purity checks. |

Mechanistic Studies Employing In Situ Monitoring and Advanced Analytical Tools to Understand Reaction Pathways and Side Products

Understanding the reaction pathways and the formation of potential side products during the synthesis of this compound is crucial for optimizing reaction conditions and ensuring the purity of the final product. In situ monitoring techniques allow for the real-time observation of a reaction as it proceeds.

Real-time FTIR Spectroscopy can be used to track the disappearance of reactants and the appearance of products by monitoring the changes in their characteristic infrared absorption bands. usm.edu For example, during the amidation of the glutamic acid derivative, one could monitor the decrease in the carboxylic acid C=O stretch and the increase in the amide C=O stretch.

In Situ NMR Spectroscopy allows for the direct observation of the reaction mixture in an NMR tube. This can provide detailed structural information about intermediates and byproducts as they are formed, offering valuable insights into the reaction mechanism.

The synthesis of this compound typically involves the protection of the gamma-carboxyl group of glutamic acid as a benzyl ester, followed by the amidation of the alpha-carboxyl group. Potential side products could arise from incomplete reactions, side reactions such as racemization, or the formation of diketopiperazines if used in peptide synthesis. Advanced analytical methods are critical for identifying and quantifying these impurities. For instance, HPLC can separate diastereomers that may form due to racemization, and MS can identify unexpected byproducts with different molecular weights. researchgate.net

By combining these advanced analytical methodologies, researchers can gain a comprehensive understanding of the chemical and structural properties of this compound and its synthetic intermediates, ensuring the quality and reliability of their research.

Q & A

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.